methyl 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a furan ring, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Furan Ring Formation: The furan ring is synthesized through cyclization reactions involving suitable precursors.
Esterification: The final step involves the esterification of the benzoate group with the furan-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE: Shares structural similarities with other benzoate esters and pyridine derivatives.
METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE: Similar to other furan-containing compounds.
Uniqueness
The uniqueness of METHYL 2-CHLORO-5-(5-{[(3Z)-5-CYANO-2-HYDROXY-4-METHYL-6-OXO-3,6-DIHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13ClN2O5 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[5-[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C20H13ClN2O5/c1-10-13(18(24)23-19(25)15(10)9-22)8-12-4-6-17(28-12)11-3-5-16(21)14(7-11)20(26)27-2/h3-8H,1-2H3,(H,23,24,25)/b13-8- |
InChI Key |
MZPCPPAFHQKUBV-JYRVWZFOSA-N |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)OC)C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)OC)C#N |
Origin of Product |
United States |
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